1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-
Overview
Description
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group at the nitrogen atom and a trimethylsilyl group at the 2-position. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-.
Reduction: Corresponding reduced pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1H-Pyrrole, 2-ethyl-1-methyl-
- 1H-Pyrrole, 1-methyl-
Comparison: 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. Compared to 1H-Pyrrole, 2-ethyl-1-methyl-, the trimethylsilyl derivative is more lipophilic and may exhibit different reactivity patterns in chemical reactions. The presence of the trimethylsilyl group also makes it a valuable intermediate in organic synthesis, offering a handle for further functionalization .
Biological Activity
Overview
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- (CAS Number: 5833-53-4) is a heterocyclic organic compound characterized by a pyrrole ring with a methyl group at the nitrogen atom and a trimethylsilyl group at the 2-position. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The unique structure of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- enhances its lipophilicity, which is crucial for its interaction with biological membranes. The trimethylsilyl group can serve as a protective group in synthetic chemistry, facilitating further functionalization of the pyrrole structure.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The enhanced lipophilicity allows for better membrane penetration, leading to interactions with enzymes and receptors that can inhibit microbial growth or induce apoptosis in cancer cells.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrrole derivatives, including 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disrupting bacterial membrane integrity, leading to cell death .
Anticancer Properties
Research has indicated that 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- may possess significant anticancer activity. For instance, it has been explored as a precursor for compounds that inhibit the Wnt/β-catenin signaling pathway, a crucial pathway in cancer progression. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including colorectal and triple-negative breast cancer cells .
Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. The study highlighted that derivatives containing the trimethylsilyl group exhibited improved activity compared to their unsubstituted counterparts. Minimum inhibitory concentrations (MIC) were determined, revealing values as low as 0.20 μM for certain derivatives against MRSA .
Study on Anticancer Activity
In another study focusing on the anticancer potential of pyrrole derivatives, researchers synthesized several compounds based on 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-. The most potent compound showed an IC50 value of 6.8 nM against human carbonic anhydrase (hCA) XII and inhibited key oncogenic pathways associated with tumor growth. This compound also demonstrated significant cytotoxicity against drug-resistant cancer cell lines .
Comparative Analysis
To better understand the biological activity of 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)-, it is useful to compare it with other related compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- | Moderate | High | Effective against MRSA and cancer cells |
1H-Pyrrole, 2-ethyl-1-methyl- | Low | Moderate | Less lipophilic than trimethylsilyl derivative |
Unsubstituted Pyrrole | Low | Low | Limited biological activity |
Properties
IUPAC Name |
trimethyl-(1-methylpyrrol-2-yl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NSi/c1-9-7-5-6-8(9)10(2,3)4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEYCIZKOUFRMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472749 | |
Record name | 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5833-53-4 | |
Record name | 1H-Pyrrole, 1-methyl-2-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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